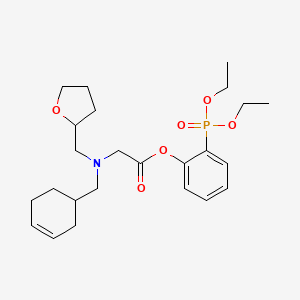![molecular formula C11H10N4O5 B11525551 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol](/img/structure/B11525551.png)
2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with nitro groups at positions 5 and 7, and an aminoethanol moiety at position 8. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol typically involves the nitration of quinoline derivatives followed by amination and subsequent functionalization with ethanolamine. One common synthetic route includes:
Nitration: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Amination: The dinitroquinoline is then subjected to amination using ammonia or an amine source to introduce the amino group at the 8 position.
Functionalization: Finally, the aminoquinoline is reacted with ethanolamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 5,7-Diaminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and as a fluorescent probe due to its unique photophysical properties.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol exerts its effects involves its interaction with biological macromolecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in the case of anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amines: These compounds share the quinoline core but lack the nitro groups, resulting in different chemical and biological properties.
5,7-Dinitroquinoline: This compound lacks the aminoethanol moiety, which affects its solubility and reactivity.
8-Aminoquinoline: Similar in structure but without the nitro groups, leading to different applications and reactivity.
Uniqueness
2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol is unique due to the combination of nitro groups and the aminoethanol moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10N4O5 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
2-[(5,7-dinitroquinolin-8-yl)amino]ethanol |
InChI |
InChI=1S/C11H10N4O5/c16-5-4-13-11-9(15(19)20)6-8(14(17)18)7-2-1-3-12-10(7)11/h1-3,6,13,16H,4-5H2 |
InChI Key |
UQEAWZPAVCQZQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NCCO)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-5-[(2E)-2-(3-methoxy-4-methylbenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11525471.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11525481.png)
![(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11525483.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525488.png)
![5-bromo-2-[(4-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11525491.png)
![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11525494.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11525495.png)
![2-methyl-3,5-dinitro-N-[(E)-phenylmethylidene]aniline](/img/structure/B11525502.png)
![N-cyclohexyl-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11525531.png)
![5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11525544.png)
![1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione](/img/structure/B11525548.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525555.png)

